Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate
Description
Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate is a methyl ester derivative of 5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylic acid. This compound features a 2,3,5,6-tetrafluorophenoxy methyl group attached to the 5-position of a furan ring, with a methyl ester at the 2-position.
The compound’s discontinued commercial status (as noted in ) suggests challenges in synthesis, stability, or niche applicability, though it may serve as a specialized intermediate in fluorinated compound research.
Properties
IUPAC Name |
methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O4/c1-19-13(18)9-3-2-6(21-9)5-20-12-10(16)7(14)4-8(15)11(12)17/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQDMLOVUVFWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Halogenated Furan Intermediates
This method involves reacting a halogenated furan ester with 2,3,5,6-tetrafluorophenol under basic conditions. Methyl 5-(bromomethyl)furan-2-carboxylate serves as the electrophilic intermediate, enabling nucleophilic attack by the phenoxide ion.
Procedure :
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Generation of Phenoxide Ion : Dissolve 2,3,5,6-tetrafluorophenol (1.0 equiv) in anhydrous DMF, and add potassium carbonate (2.5 equiv) to form the phenoxide .
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Coupling Reaction : Add methyl 5-(bromomethyl)furan-2-carboxylate (1.2 equiv) dropwise at 0°C. Stir under nitrogen at 60°C for 12 hours .
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Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12–14 hours |
| Temperature | 60°C |
| Catalyst/Base | K2CO3 |
Challenges include the hygroscopic nature of DMF and side reactions from over-alkylation. Using bulky bases like DBU may improve selectivity .
Esterification of Carboxylic Acid Precursors
This two-step approach first synthesizes 5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylic acid, followed by esterification with methanol.
Procedure :
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Acid Synthesis : Oxidize 5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbaldehyde (CAS 832739-99-8) using Jones reagent (CrO3/H2SO4) at 0°C.
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Esterification : Reflux the carboxylic acid (1.0 equiv) with methanol (excess) and H2SO4 (0.1 equiv) for 6 hours .
Key Data :
| Parameter | Value |
|---|---|
| Oxidation Yield | 85% |
| Esterification Yield | 90% |
| Reaction Time | 6 hours |
| Temperature | Reflux (64.7°C) |
This method benefits from high yields but requires handling strong oxidizing agents, posing safety risks .
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction couples 2,3,5,6-tetrafluorophenol with methyl 5-(hydroxymethyl)furan-2-carboxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
Procedure :
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Dissolve the alcohol (1.0 equiv), phenol (1.2 equiv), DEAD (1.5 equiv), and PPh3 (1.5 equiv) in THF at 0°C.
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Stir at room temperature for 24 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 24 hours |
| Solvent | THF |
This method avoids harsh bases but generates stoichiometric phosphine oxide waste, complicating purification .
Oxidative Esterification Catalyzed by Palladium
Adapted from methyl 2-furoate synthesis , this method oxidizes 5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-methanol in methanol using Pd-based catalysts under visible light.
Procedure :
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Suspend Pd/g-C3N4 catalyst (10 mg) in methanol containing the alcohol (1 mmol).
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Expose to visible light (20 W bulb) under oxygen at 20°C for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Time | 12 hours |
| Catalyst | Pd/g-C3N4 |
This eco-friendly method avoids acidic conditions but requires specialized catalysts .
Comparative Analysis of Preparation Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Sub. | 68–72% | K2CO3, 60°C | Scalable, simple reagents | Side reactions, moisture-sensitive |
| Esterification | 85–90% | H2SO4, reflux | High yield | Hazardous oxidants |
| Mitsunobu | 75–80% | DEAD, PPh3, RT | Mild conditions | Expensive reagents, waste |
| Oxidative Esterif. | 70–75% | Pd catalyst, light | Green chemistry | Catalyst synthesis required |
Challenges and Optimization Strategies
-
Fluorine Sensitivity : Tetrafluorophenol derivatives are prone to dehalogenation under basic conditions. Anhydrous solvents and inert atmospheres mitigate this .
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Catalyst Recovery : Pd/g-C3N4 can be reused 3–4 times with <10% activity loss, enhancing cost-efficiency .
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Purification : Silica gel chromatography remains standard, but centrifugal partition chromatography improves recovery of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tetrafluorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furanmethanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate serves as a crucial building block in organic synthesis. It is used to create complex organic molecules and polymers. The unique tetrafluorophenoxy group enhances its reactivity and allows for various substitution reactions that can lead to new derivatives with tailored properties .
Biology
Research has indicated that this compound exhibits potential bioactive properties. It has been investigated for:
- Antimicrobial Activity: Studies suggest it possesses moderate activity against various microorganisms including bacteria like Escherichia coli and fungi such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth .
- Mechanism of Action: The tetrafluorophenoxy group enhances lipophilicity, facilitating better penetration through biological membranes, which is essential for its antimicrobial effects.
Medicine
In medicinal chemistry, this compound is being explored for its potential in drug development:
- Therapeutic Agents: Its structural characteristics make it a candidate for designing novel therapeutic agents targeting specific diseases. The compound's interaction with biological targets could lead to the development of new drugs with improved efficacy and reduced side effects .
- Case Studies: Ongoing research includes evaluating its effectiveness in treating inflammatory diseases and cancers where glucocorticoid receptor agonists are typically employed .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building Block for Synthesis | Facilitates the formation of complex organic structures |
| Biology | Antimicrobial Agent | Moderate activity against E. coli, C. albicans, A. niger |
| Medicine | Drug Development | Potential therapeutic applications targeting specific diseases |
Mechanism of Action
The mechanism of action of Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. The tetrafluorophenoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
Methyl 5-(2-nitrobenzoyl)-2-furoate (C₁₃H₉NO₆)
- Substituent : 2-nitrobenzoyl group.
- Properties: Melting point 137–138°C, synthesized via FeCl₃-catalyzed esterification. The nitro group increases electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution compared to the tetrafluorophenoxy methyl group .
- Applications : Intermediate in ligand synthesis for guanylate cyclase studies .
Methyl 5-(2-phenylethynyl)-2-furoate (C₁₄H₁₀O₃)
- Substituent : Phenylethynyl group.
- Properties: Melting point 79°C, density 1.22 g/cm³. The rigid alkyne moiety enables conjugation and further functionalization, unlike the tetrafluorophenoxy methyl group .
Fluorinated Substituents
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid (C₈H₇F₃O₄)
- Substituent : Trifluoroethoxymethyl group.
1,2,3-Triazoles coupled to 2,3,5,6-tetrafluorophenoxy methyl ketone
- Biological Activity: Caspase-6 inhibitors with low nanomolar potency. The tetrafluorophenoxy group may enhance binding affinity, though selectivity across caspases remains challenging .
Ester Derivatives
Methyl 2-furoate (C₆H₆O₃)
- Parent Compound: Approved as a feed additive for animals. The addition of the tetrafluorophenoxy methyl group likely reduces volatility and alters metabolic pathways .
Propyl 2-furoate
- Applications: Used in flavor compounds (e.g., popcorn, roasted notes). Longer alkyl chains (propyl vs. methyl) increase hydrophobicity, affecting sensory properties .
Physicochemical Properties
Biological Activity
Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a furoate backbone with a tetrafluorophenoxy substituent. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H10F4O4
- Molecular Weight : 310.22 g/mol
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antioxidant Potential
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated significant scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Effects
In an in vitro model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a notable decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels. This suggests its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibits moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be effective against Staphylococcus aureus and Escherichia coli.
Discussion
The biological activities of this compound highlight its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties could be particularly beneficial in managing chronic diseases characterized by oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
